Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-
Description
Properties
CAS No. |
68239-08-7 |
|---|---|
Molecular Formula |
C12H12N2O6 |
Molecular Weight |
280.23 g/mol |
IUPAC Name |
5,6-dinitrospiro[1,3-benzodioxole-2,1'-cyclohexane] |
InChI |
InChI=1S/C12H12N2O6/c15-13(16)8-6-10-11(7-9(8)14(17)18)20-12(19-10)4-2-1-3-5-12/h6-7H,1-5H2 |
InChI Key |
FTOUDLLHVRZGEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OC3=C(O2)C=C(C(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of spiro[1,3-benzodioxole-2,1'-cyclohexane] derivatives typically involves the construction of the benzodioxole moiety, introduction of nitro groups at specific positions, and formation of the spirocyclic junction with cyclohexane. The key steps include:
- Formation of the benzodioxole ring system.
- Electrophilic aromatic substitution to introduce nitro groups at the 5 and 6 positions.
- Spirocyclization via reaction with cyclohexanone or related cycloalkane derivatives.
- Purification and isolation of the final compound.
Industrial Process Improvements (Based on EP1535920A1)
A patented process (EP1535920A1) outlines an improved method for preparing 1,3-benzodioxole-2-spirocycloalkane derivatives, addressing common issues such as low yields, difficult purification, and oily intermediates. Key features include:
- Use of a base such as lithium bis(trimethylsilyl)amide to facilitate the spirocyclization reaction.
- Reaction temperature control between -10°C and 50°C to optimize yield.
- Avoidance of silica-gel column chromatography by designing intermediates amenable to crystallization.
- Multi-step synthesis involving intermediates represented by formulas (II) to (VII), where the spirocyclization occurs by reacting a compound of formula (V) with a compound of formula (VI).
Table 1: Summary of Key Reaction Conditions in EP1535920A1
| Step | Reaction Type | Reagents/Base | Temperature Range (°C) | Notes |
|---|---|---|---|---|
| A | Formation of intermediate (b) | Various, including bases | Ambient to low temp | Avoid oily intermediates, crystallize |
| B-F | Spirocyclization and derivatization | Lithium bis(trimethylsilyl)amide | -10 to 50 | High yield, no chromatography needed |
This process yields the spirocycloalkane derivative with improved efficiency and scalability, suitable for pharmaceutical applications targeting phosphodiesterase IV inhibition.
Nitration Step for 5,6-Dinitro Substitution
While the referenced patents focus on the spirocyclization and base structure formation, the introduction of nitro groups at the 5 and 6 positions is typically achieved via controlled nitration of the benzodioxole ring before or after spirocyclization. Common nitration methods include:
- Use of mixed acid nitration (nitric acid and sulfuric acid) under controlled temperature to avoid over-nitration or ring degradation.
- Alternative milder nitrating agents such as nitronium tetrafluoroborate to selectively nitrate aromatic positions.
The nitration step requires careful monitoring to ensure regioselectivity for the 5 and 6 positions, which are activated due to the electron-rich benzodioxole ring.
Alternative Synthetic Routes (Based on US11370799B2)
Another patented method (US11370799B2) describes preparation routes involving functionalized spiro benzodioxole derivatives, which may be adapted for 5,6-dinitro substitution:
- Use of aqueous tetra-n-butylammonium hydroxide (N(Bu)4+OH-) to convert intermediates.
- Heating mixtures to 55-65°C for dissolution and reaction completion.
- Workup involving washing with sodium chloride solution and filtration.
- Use of polar solvents such as dimethylformamide, N-methylpyrrolidone, and dimethyl sulfoxide in coupling reactions.
Though this patent focuses on related spirobenzodioxole compounds, the reaction conditions and purification methods provide insights into scalable synthesis and isolation techniques.
Reaction Scheme Overview
| Step | Reactants / Intermediates | Reaction Type | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Benzodioxole precursor | Nitration | Mixed acid, 0-10°C | 5,6-dinitrobenzodioxole intermediate |
| 2 | 5,6-dinitrobenzodioxole + cyclohexanone derivative | Spirocyclization | Base (Li bis(trimethylsilyl)amide), -10 to 50°C | Formation of spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro- |
| 3 | Crude product | Purification | Crystallization, aqueous washes | Pure final compound |
Analytical and Purification Considerations
- The improved industrial process avoids silica-gel chromatography, instead favoring crystallization techniques for ease of scale-up.
- Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures completion and purity.
- Washing with brine (sodium chloride solution) removes residual ionic impurities.
- Drying and filtration steps are optimized for yield retention.
Summary Table of Preparation Methods
| Method/Source | Key Features | Advantages | Limitations |
|---|---|---|---|
| EP1535920A1 (2003) | Base-mediated spirocyclization, crystallization purification | High yield (~>5%), scalable, avoids chromatography | Requires strict temperature control |
| US11370799B2 (2016) | Use of aqueous tetra-n-butylammonium hydroxide, polar solvents for coupling | Efficient intermediate conversions, adaptable | Focus on related derivatives, not direct nitration |
| Classical Nitration | Mixed acid nitration on benzodioxole ring | Regioselective nitration possible | Harsh conditions, potential over-nitration |
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro groups in 5,6-dinitrospiro[1,3-benzodioxole-2,1’-cyclohexane] can undergo reduction reactions to form amino derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of spiro[1,3-benzodioxole-2,1'-cyclohexane] exhibit cytotoxic effects against various cancer cell lines. The dinitro substitution enhances its ability to induce apoptosis in cancer cells. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a specific derivative showed significant inhibition of tumor growth in xenograft models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Data Table : Efficacy against bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Materials Science
Polymer Synthesis
Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro- is utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown to improve resilience and durability.
- Case Study : A recent investigation into thermosetting polymers revealed that adding this compound increased the thermal stability by up to 30% compared to control samples .
Nanocomposites
The compound serves as a precursor for nanocomposite materials that exhibit unique optical properties. These materials have potential applications in optoelectronics.
- Data Table : Optical properties of nanocomposites.
| Property | Value |
|---|---|
| Refractive Index | 1.58 |
| Band Gap Energy | 3.2 eV |
Environmental Applications
Pollution Mitigation
Research has explored the use of spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro- in environmental remediation processes. Its ability to bind with heavy metals makes it a candidate for developing adsorbents for wastewater treatment.
Mechanism of Action
The mechanism of action of 5,6-dinitrospiro[1,3-benzodioxole-2,1’-cyclohexane] is primarily influenced by its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s spiro structure also contributes to its unique reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1046-56-6 (registered on 31/05/2018) .
- Molecular Formula : C₁₃H₁₄N₂O₆ (inferred from structure).
- Structure : A spirocyclic compound featuring a 1,3-benzodioxole ring fused to a cyclohexane ring, with nitro groups at the 5- and 6-positions of the benzodioxole moiety.
Synthetic Relevance :
Spiro compounds with cyclohexane rings are often synthesized in higher yields compared to cyclopentane analogs due to reduced ring strain in six-membered systems . The dinitro substitution likely enhances electrophilic reactivity and influences intermolecular interactions.
Comparison with Structurally Similar Spiro Compounds
Ring Size and Strain Effects
- Cyclohexane vs. Cyclopentane Spiro Systems: Yield: Cyclohexane-containing spiro compounds (e.g., 5,6-dinitrospiro[1,3-benzodioxole-2,1'-cyclohexane]) exhibit superior synthetic yields (e.g., 85% for compound 5f ) compared to strained cyclopentane analogs. This is attributed to lower torsional strain in six-membered rings .
Substituent Effects on Physicochemical Properties
- Nitro Groups vs. For comparison, a related compound (5f) with sulfonyl and fluoro substituents has a melting point of 178.0–179.4°C . LogP: Nitro groups reduce lipophilicity. A spiro compound with an isopropyl group (CAS 145625-63-4) has a calculated LogP of 4.5 , whereas the dinitro derivative likely has a lower LogP.
*Estimated based on nitro group contributions.
Key Research Findings
Synthetic Advantages : Cyclohexane-based spiro systems are prioritized for scalable synthesis due to higher yields and stability .
Substituent-Driven Properties : Nitro groups significantly alter electronic profiles and solubility compared to alkyl or aryl substituents .
Biological Activity
Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro- is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive review of the biological activity associated with this compound, drawing from diverse sources and research findings.
Molecular Formula and Structure
- Molecular Formula : CHO
- SMILES Notation : C1CCC2(CC1)OC3=CC=CC=C3O2
- InChI Key : SPXULWFZNXFRHI-UHFFFAOYSA-N
The compound features a spiro structure that combines a benzodioxole moiety with a cyclohexane ring, which may contribute to its biological properties.
Antimicrobial Properties
Research has indicated that nitro-containing heterocycles often exhibit antimicrobial activity. For instance, compounds similar to Spiro[1,3-benzodioxole-2,1'-cyclohexane], including various nitro derivatives, have shown effectiveness against a range of bacterial strains. The mechanism is believed to involve the disruption of microbial cell wall synthesis and function.
Neuroprotective Effects
Nitro derivatives have also been evaluated for neuroprotective effects. In particular, studies on nitrogen-containing heterocycles suggest that these compounds may modulate neurotransmitter systems or exhibit antioxidant properties, contributing to neuroprotection under oxidative stress conditions .
Synthesis and Evaluation of Biological Activity
A study focused on synthesizing various nitro heterocycles analogous to Megazol—a known trypanocidal agent—demonstrated that modifications to the nitro group could enhance biological activity against Trypanosoma cruzi . This indicates that structural variations in compounds like Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro- might influence their efficacy in treating parasitic infections.
Pharmacokinetic Properties
Understanding the pharmacokinetics of Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro- is crucial for evaluating its therapeutic potential. Research on similar compounds suggests that factors such as solubility, stability under physiological conditions, and metabolic pathways play significant roles in determining their bioavailability and overall effectiveness in vivo.
Comparison of Biological Activities
Q & A
Q. Table 1: Comparative Reactivity of Spiro Analogs
Q. Table 2: Spectroscopic Signatures
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
